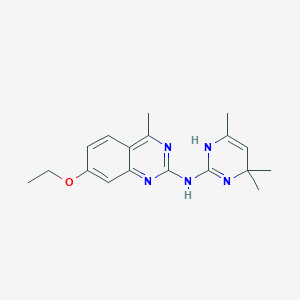
(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine” is a compound with the molecular formula C18H23N5O . It has a molecular weight of 325.4 g/mol . The IUPAC name for this compound is 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazolinone ring attached to a dihydropyrimidine ring . The InChI string, which represents the structure of the compound, isInChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23) . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 325.19026037 g/mol . The topological polar surface area is 71.4 Ų . It has a heavy atom count of 24 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives, including quinazolinone and triazole compounds, showing significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 1,2,4-Triazole derivatives showing moderate to good antimicrobial activities against tested microorganisms, highlighting the potential of similar compounds in developing new antimicrobial agents [H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007]. Similarly, Abdel-Mohsen et al. (2003) focused on the antimicrobial activity of heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, which could suggest the antimicrobial potential of structurally related compounds [Shawkat A. Abdel-Mohsen, 2003].
Anticancer Activities
The synthesis of quinazolinone derivatives has been explored for their potential anticancer activities. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment [N. Sirisoma, A. Pervin, Hong Zhang, Songchun Jiang, J. Willardsen, Mark B. Anderson, G. Mather, C. Pleiman, S. Kasibhatla, B. Tseng, J. Drewe, S. Cai, 2009]. Another study by Cao et al. (2016) synthesized and evaluated novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines for in vitro and in vivo antitumor activities, demonstrating significant efficacy in inhibiting tumor growth in HepG2 xenograft models [Dong Cao, Xiao-yan Wang, Lei Lei, Liang Ma, F. Wang, Chunyu Wang, Ming-hai Tang, Wei Xiang, Taijin Wang, Hongyang Li, Lijuan Chen, 2016].
Antioxidant Applications
Ethoxyquin, a compound related to the quinoline family, has been used extensively as an antioxidant in animal feed. Studies by Blaszczyk et al. (2013) discuss its application and evaluate its safety, emphasizing the importance of antioxidants in preserving feed quality and investigating the potential health impacts [A. Blaszczyk, A. Augustyniak, J. Skolimowski, 2013].
properties
IUPAC Name |
7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGZYDWWLUKFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2842189.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842192.png)
![3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2842193.png)
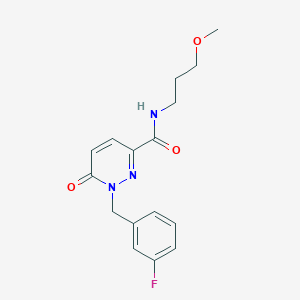
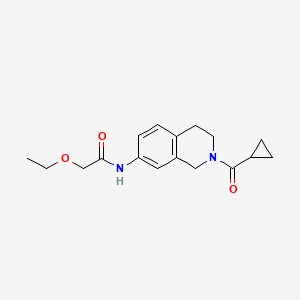

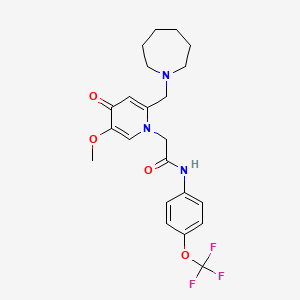
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)
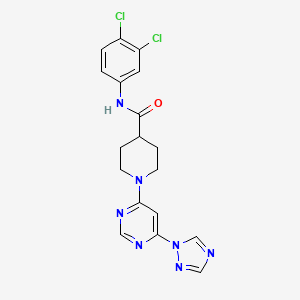
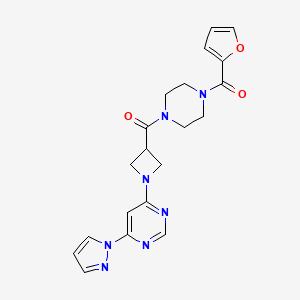

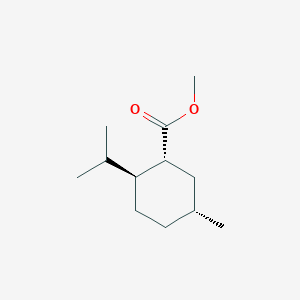
![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)
